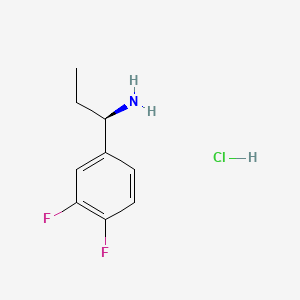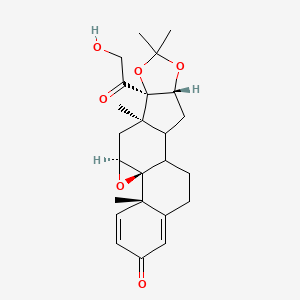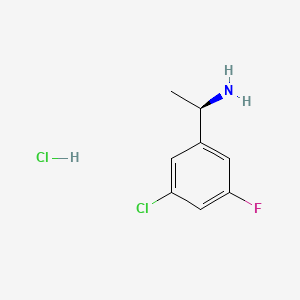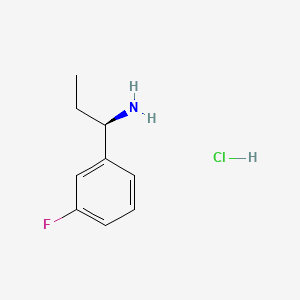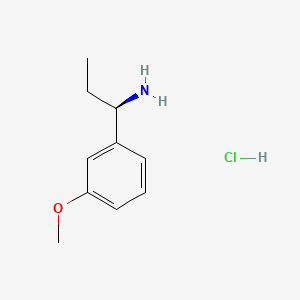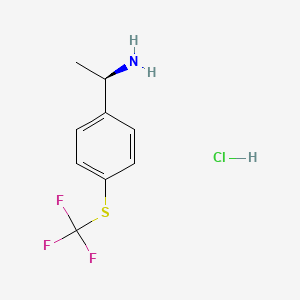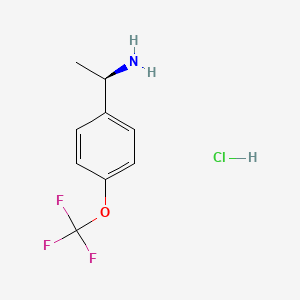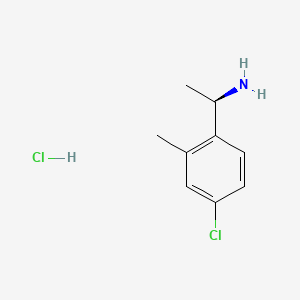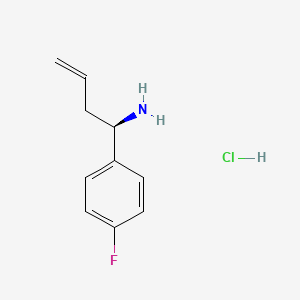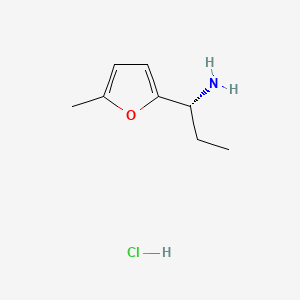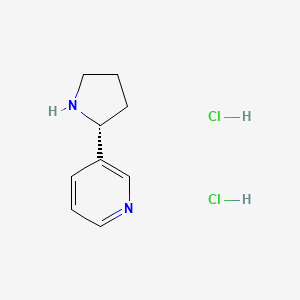
(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It has a molecular weight of 221.13 .
Physical And Chemical Properties Analysis
“®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride” has a molecular weight of 221.13 . It should be stored in an inert atmosphere at room temperature . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- Pyrrolidine Synthesis: Pyrrolidines, including derivatives of (R)-3-(Pyrrolidin-2-yl)pyridine, are synthesized via [3+2] cycloaddition reactions, demonstrating their significance in producing heterocyclic compounds with potential biological effects. These compounds are utilized in medicine and industry, such as dyes and agrochemicals, showcasing the versatility of pyrrolidine chemistry (Żmigrodzka et al., 2022).
- Optical Properties and Material Science Applications: Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, related to the pyrrolidine structure, have been investigated for their emissive properties. These compounds exhibit intense fluorescence and large Stokes shifts, making them potential candidates for applications in organic light-emitting diodes and sensors (Marchesi et al., 2019).
Biological Activities
- Pharmacological Properties: Research into compounds like Y-27632, which shares structural similarities with (R)-3-(Pyrrolidin-2-yl)pyridine, reveals their role as specific inhibitors of the Rho-associated coiled-coil forming protein serine/threonine kinase family. These findings suggest the potential of structurally related compounds in modulating cellular functions, including stress fiber formation and cell cycle progression (Ishizaki et al., 2000).
- Ligand Chemistry and Coordination Complexes: The synthesis of complexes involving 2,6-bis(pyrrolidin-2-yl)pyridine ligands has been explored, highlighting their application in creating coordination compounds with unique structures and chirality. Such complexes are of interest for catalysis and material science applications (Cabort et al., 2002).
Catalysis and Green Chemistry
- Water Oxidation Catalysis: Ruthenium complexes involving pyrrolidine-based ligands have demonstrated effectiveness in water oxidation reactions, a crucial process for sustainable energy production and environmental chemistry. These findings indicate the potential of (R)-3-(Pyrrolidin-2-yl)pyridine derivatives in facilitating green chemistry applications (Zong & Thummel, 2005).
Safety and Hazards
The safety information for “®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride” indicates that it may cause skin irritation, eye irritation, and respiratory irritation . The compound has a GHS signal word of “Warning” and precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H/t9-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKIOTLTYKVREB-KLQYNRQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


